molecular formula C12H20N4OS B2808166 3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide CAS No. 1448059-18-4

3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2808166
CAS No.: 1448059-18-4
M. Wt: 268.38
InChI Key: JSOIBHRWAVQVJS-UHFFFAOYSA-N
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Description

3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 4-(pyrrolidin-1-yl)butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of more efficient coupling agents and catalysts, as well as continuous flow reactors to ensure consistent reaction conditions and scalability. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The methyl group or the pyrrolidine moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions, often in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: The compound is studied for its use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests or weeds.

    Materials Science: It is explored for its potential in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide
  • 3-ethyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide
  • 3-methyl-N-(4-(piperidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide

Uniqueness

3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyrrolidine moiety and the methyl group on the thiadiazole ring can enhance its interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-N-(4-pyrrolidin-1-ylbutyl)-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS/c1-10-14-12(18-15-10)11(17)13-6-2-3-7-16-8-4-5-9-16/h2-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOIBHRWAVQVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCCCN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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